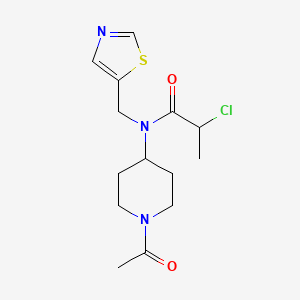

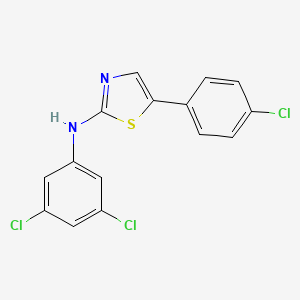

![molecular formula C19H16N4O2 B2761350 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1259236-15-1](/img/structure/B2761350.png)

3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile” is a novel heterocycle that contains benzofuran, pyrazole, and pyrrolidine moieties . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of this compound involves the use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor . This precursor undergoes facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives . The reaction is facilitated by the use of anhydrous ethanol containing piperidine as a catalyst under reflux for 4 hours .Molecular Structure Analysis

The structure of the synthesized heterocycle was confirmed by various spectroscopic methods along with X-ray crystal structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by the use of piperidine as a catalyst . The reactions occur under reflux in anhydrous ethanol .科学的研究の応用

Synthesis and Heterocyclic Chemistry

Synthesis of Novel Heterocycles : The compound has been used as a precursor in synthesizing a series of novel heterocycles. These heterocycles are created by facile reactions with various hydrazides and thioamides, highlighting the versatility of the compound in organic synthesis (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Formation of η5 and η6-Cyclic π-Perimeter Hydrocarbon Complexes : The compound's derivatives have been used to form complexes with platinum group metals, indicating potential applications in the field of organometallic chemistry (Sairem et al., 2012).

Synthesis of Pyrazolo[3,4-b]pyridines : This compound is involved in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with potential pharmacological applications. This synthesis highlights the compound's utility in creating biologically relevant heterocycles (Charris-Molina et al., 2017).

Multicomponent Syntheses of Heterocycles : Its derivatives are crucial in multicomponent syntheses of heterocycles, showcasing its role in creating diverse and complex molecular structures (Müller, 2010).

Synthesis of Coumarin Derivatives : It has been used in the synthesis of new coumarin derivatives, a class of compounds known for their broad pharmacological activities (Al-Haiza, Mostafa, & El-kady, 2003).

Catalysis and Organic Transformations

Catalysis in Synthesis of Pyrrolidine Derivatives : The compound plays a role in the synthesis of pyrrolidine derivatives, demonstrating its utility in asymmetric organocatalysis (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Cross-Coupling Reactions : Its derivatives are used in Pd-catalyzed cross-coupling reactions, indicating its significance in the development of new synthetic methodologies (Qiao, Wei, & Jiang, 2014).

Photochemical and Electrochemical Studies

Photophysical and Electrochemiluminescence Properties : Derivatives of this compound have been studied for their photophysical and electrochemiluminescence properties, suggesting potential applications in materials science and sensor development (Wei et al., 2011).

Sonogashira/Hydroalkoxylation Couplings : Its derivatives have been used in domino approaches to synthesize benzofurans, showcasing its applicability in photochemical transformations (Zanardi, Mata, & Peris, 2009).

作用機序

Target of Action

Similar compounds with a benzofuran and pyrazole moiety have been reported to exhibit good activity against a-549 cells . These cells are a type of human lung carcinoma cell line, suggesting that the compound may target cancer cells.

Mode of Action

Compounds with similar structures have been found to interact with their targets through binding interactions . The presence of the benzofuran and pyrazole moieties might play a crucial role in these interactions.

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, including antimicrobial, analgesic, antitumor, antihyperglycemic, antiparasitic, and kinase inhibiting activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated high antimicrobial activity and good cytotoxic activity against a-549 cells . This suggests that the compound could potentially have anticancer and antimicrobial effects.

特性

IUPAC Name |

3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c20-11-14(19(24)23-7-3-4-8-23)9-15-12-21-22-18(15)17-10-13-5-1-2-6-16(13)25-17/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPPWLIEEJVNFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

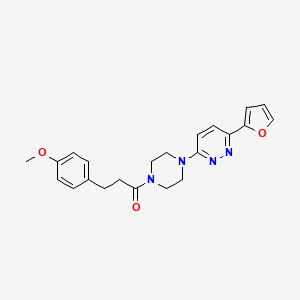

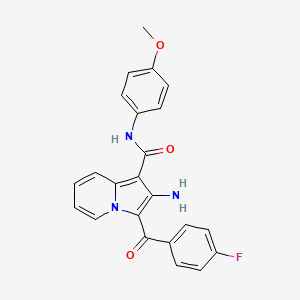

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)

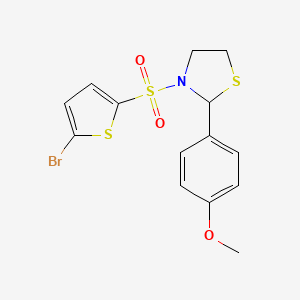

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)

![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)

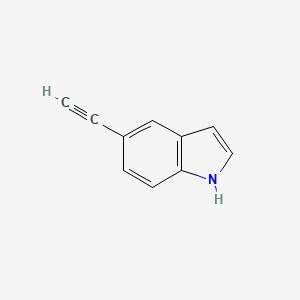

![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)

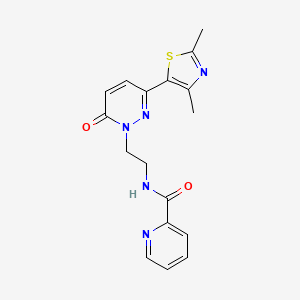

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)